Amperozide

Catalog No.
S518776
CAS No.
75558-90-6
M.F
C23H29F2N3O
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amperozide

CAS Number

75558-90-6

Product Name

Amperozide

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amperozide; FG 5606; Amperozida; Amperozidum

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

The exact mass of the compound Amperozide is 401.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amperozide (CAS 75558-90-6) is a diphenylbutylpiperazine derivative and atypical antipsychotic characterized by its potent, selective antagonism at the 5-HT2A receptor [1]. Unlike typical antipsychotics, it exhibits minimal affinity for striatal dopamine D2 receptors, thereby modulating dopamine release in the prefrontal cortex without inducing extrapyramidal symptoms[2]. In procurement contexts, it is primarily sourced as a specialized pharmacological standard for neurochemical research and as an active pharmaceutical ingredient (API) in veterinary medicine to mitigate aggression in intensively farmed swine without compromising feeding productivity [3].

Substituting Amperozide with typical butyrophenone antipsychotics (like haloperidol) or standard veterinary tranquilizers (like azaperone) fundamentally alters both in vitro assay outcomes and in vivo behavioral responses [1]. Haloperidol introduces profound D2 receptor blockade, confounding studies aimed at isolated 5-HT2A pathway modulation [2]. In veterinary applications, substituting with azaperone induces significant sedation and transiently suppresses feeding behavior, negating the productivity benefits required in agricultural procurement[3]. Amperozide’s unique mechanism—reducing agonistic behavior while preserving alertness and feeding drive—makes it non-interchangeable for specific behavioral and neuropharmacological workflows [3].

5-HT2A vs. D2 Receptor Selectivity in Neurochemical Assays

In competitive binding assays, Amperozide demonstrates a highly selective profile, exhibiting a Ki of 16 nM for 5-HT2A receptors while maintaining a low affinity for striatal D2 receptors (Ki = 540 nM) [1]. In contrast, the typical antipsychotic haloperidol acts as a potent D2 antagonist, displacing D2 radioligands at low concentrations [2]. In vivo studies confirm that Amperozide doses up to 40 mg/kg fail to displace D2 binding in the striatum, whereas haloperidol causes near-complete displacement [2].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataAmperozide: 5-HT2A Ki = 16 nM; D2 Ki = 540 nM
Comparator Or BaselineHaloperidol: High D2 affinity (potent displacement)
Quantified Difference>30-fold selectivity for 5-HT2A over D2 for Amperozide, opposite to haloperidol
ConditionsIn vitro radioligand binding and in vivo rat cortical/striatal occupancy models

Ensures researchers can isolate 5-HT2A-mediated responses without the confounding extrapyramidal or D2-blocking effects typical of classic antipsychotic standards.

Veterinary Formulation Efficacy and Sedation Avoidance

When evaluated for mitigating aggression during pig mixing, Amperozide (1.0 mg/kg i.m.) significantly reduced total fighting time to 190.7 minutes (compared to 309.8 minutes for saline) and resulted in fewer two-pig fights (197.3 per pen) than azaperone (260.2 per pen) [1]. Crucially, while azaperone (2.2 mg/kg i.m.) induced severe sedation causing pigs to lie down within minutes, Amperozide-treated subjects remained active, maintaining essential eating and drinking behaviors [1].

Evidence DimensionTwo-pig fight frequency and sedation onset
Target Compound DataAmperozide (1.0 mg/kg): 197.3 fights/pen; active feeding maintained
Comparator Or BaselineAzaperone (2.2 mg/kg): 260.2 fights/pen; rapid sedation/lying down
Quantified Difference24% reduction in two-pig fights vs azaperone, with zero sedation-induced feeding loss
Conditions48-hour continuous observation of growing-finishing pigs post-mixing

Validates Amperozide as the superior API for veterinary procurement where the goal is stress reduction without the productivity losses associated with sedative tranquilizers.

Serotonin Transporter (SERT) Inhibition for Dual-Action Modeling

Beyond its 5-HT2A antagonism, Amperozide acts as an effective serotonin transporter inhibitor, competing for [3H]paroxetine binding with a Ki of 49 nM [1]. This dual mechanism differentiates it from highly selective 5-HT2A antagonists like ritanserin, which lack comparable SERT affinity[1]. The combined 5-HT2A blockade and serotonin uptake inhibition allows Amperozide to uniquely modulate mesocortical dopamine release, making it a distinct baseline compound for complex psychiatric drug development [1].

Evidence DimensionSerotonin transporter (SERT) binding affinity (Ki)
Target Compound DataAmperozide: Ki = 49 nM
Comparator Or BaselineRitanserin: Negligible SERT affinity
Quantified DifferenceAmperozide provides nanomolar SERT inhibition alongside 5-HT2A antagonism
Conditions[3H]paroxetine binding competition in synaptosomes

Provides a unique dual-pharmacology standard for laboratories modeling atypical antipsychotic mechanisms that rely on combined receptor and transporter modulation.

Veterinary API Formulation for Swine Management

Procured for injectable or feed-additive formulations designed to reduce post-mixing aggression and stress in intensively farmed pigs. Its use is directly supported by its ability to lower fighting frequency without causing the sedation and feeding suppression seen with azaperone[1].

Neuropharmacological Reference Standard for 5-HT2A Pathways

Used as a benchmark in in vitro and in vivo assays specifically requiring potent 5-HT2A antagonism without confounding striatal D2 receptor blockade. This makes it ideal for studying mesocortical dopamine pathways where typical antipsychotics like haloperidol would introduce extrapyramidal artifacts[2].

Dual-Mechanism Psychiatric Modeling

Utilized in preclinical drug discovery workflows as a positive control for compounds aiming to combine 5-HT2A antagonism with serotonin reuptake inhibition (SERT blockade). Its nanomolar affinity for both targets provides a distinct pharmacological baseline compared to single-target agents like ritanserin [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.22786888 Da

Monoisotopic Mass

401.22786888 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M2W3TAG39

Related CAS

75529-73-6 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

75558-90-6

Wikipedia

Amperozide

Dates

Last modified: 07-15-2023
1: Gonyou HW, Parfet KA, Anderson DB, Olson RD. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs. J Anim Sci. 1988 Nov;66(11):2856-64. PubMed PMID: 3225239.
2: Chang PY, Chuang CH, Chen JC, Tung CS. Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. Chin J Physiol. 2008 Apr 30;51(2):106-15. Erratum in: Chin J Physiol. 2008 Jun 30;51(3):196. PubMed PMID: 18666714.
3: Axelsson R, Nilsson A, Christensson E, Björk A. Effects of amperozide in schizophrenia. An open study of a potent 5-HT2 receptor antagonist. Psychopharmacology (Berl). 1991;104(3):287-92. PubMed PMID: 1924636.
4: Lankford MF, Myers RD. Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol. 1996 Jan-Feb;13(1):53-7. PubMed PMID: 8837935.
5: McMillen BA, Walter S, Williams HL, Myers RD. Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Alcohol. 1994 May-Jun;11(3):203-6. PubMed PMID: 8060520.
6: Gustafsson B, Christensson E. Amperozide and emotional behaviour. Pharmacol Toxicol. 1990;66 Suppl 1:34-9. PubMed PMID: 2304894.
7: Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. PubMed PMID: 2154737.
8: Svartengren J, Celander M. The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):73-81. PubMed PMID: 7911431.
9: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.
10: Waters N, Pettersson G, Carlsson A, Svensson K. The putatively antipsychotic agent amperozide produces behavioural stimulation in the rat. A behavioural and biochemical characterization. Naunyn Schmiedebergs Arch Pharmacol. 1989 Aug;340(2):161-9. PubMed PMID: 2572972.
11: Adell A, Myers RD. Synthesis of dopamine and 5-HT in anatomical regions of the rat's brain is unaffected by sustained infusion of amperozide. Pharmacol Toxicol. 1995 Nov;77(5):341-5. PubMed PMID: 8778747.
12: Egbe PC. Locomotor effects of amperozide. Antagonism of amphetamine-induced locomotor stimulation. Arzneimittelforschung. 1989 Oct;39(10):1223-4. PubMed PMID: 2514690.
13: Price IV, Gorzalka BB, White SJ, Arkinstall KH. Amperozide influences feeding independently of 5-HT2A receptor antagonism. Neuropsychobiology. 1998;37(3):155-9. PubMed PMID: 9597673.
14: Lankford MF, Björk AK, Myers RD. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats. Alcohol. 1996 Jul-Aug;13(4):399-404. PubMed PMID: 8836330.
15: McMillen BA, Jones EA, Hill LJ, Williams HL, Björk A, Myers RD. Amperozide, a 5-HT2 antagonist, attenuates craving for cocaine by rats. Pharmacol Biochem Behav. 1993 Sep;46(1):125-9. PubMed PMID: 8255902.
16: Albinsson A, Andersson G. The effect of amperozide, a new antipsychotic drug, on plasma corticosterone concentration in the rat. Life Sci. 1992;51(19):1535-44. PubMed PMID: 1359366.
17: Nomikos GG, Tham CS, Fibiger HC, Svensson TH. The putative atypical antipsychotic drug amperozide preferentially increases c-fos expression in rat medial prefrontal cortex and lateral septum. Neuropsychopharmacology. 1997 Sep;17(3):197-201. PubMed PMID: 9272486.
18: Kyriakis SC, Olsson NG, Martinsson K, Björk AK. Observations on the action of amperozide: are there social influences on sow-litter productivity? Res Vet Sci. 1991 Sep;51(2):169-73. PubMed PMID: 1788479.
19: Uvnäs-Moberg K, Alster P, Svensson TH. Amperozide and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats. Psychopharmacology (Berl). 1992;109(4):473-6. PubMed PMID: 1365865.
20: Björk A, Olsson NG, Christensson E, Martinsson K, Olsson O. Effects of amperozide on biting behavior and performance in restricted-fed pigs following regrouping. J Anim Sci. 1988 Mar;66(3):669-75. PubMed PMID: 3378924.

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